
ndmc101
Description
Contextualizing NDMC101 within Immunopharmacology
Immunopharmacology is an interdisciplinary field that investigates the interactions between chemical substances and the immune system, encompassing both the effects of endogenous and synthetic compounds on immune function and the development of immunomodulatory agents rsc.org. This compound's relevance in this field stems from its observed influence on key cellular and molecular pathways involved in immune and inflammatory responses, particularly those implicated in bone disorders such as rheumatoid arthritis nih.govlipidmaps.orgresearchgate.netsemanticscholar.org.
Studies have demonstrated that this compound functions as an inhibitor of osteoclastogenesis nih.govlipidmaps.org. Osteoclasts are bone-resorbing cells that originate from hematopoietic lineage progenitors, specifically monocytes/macrophages, and their differentiation is significantly regulated by immune signaling pathways, including those activated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Nuclear Factor-κB (NF-κB) nih.gov. By inhibiting osteoclast differentiation, this compound impacts a process central to inflammatory bone destruction semanticscholar.org. Furthermore, research indicates that this compound can inhibit early T-cell activation through the inhibition of Dipeptidyl Peptidase-4 (DPP4) nih.govlipidmaps.org. These actions on cells and pathways integral to the immune system firmly position this compound as a compound of interest in immunopharmacological research, particularly concerning immune-mediated inflammatory conditions and bone health.
Overview of this compound as a Chemical Entity in Biomedical Research
This compound is characterized as a small molecule derivative belonging to the salicylanilide class of compounds semanticscholar.orgguidetopharmacology.org. Chemically, it is known as N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide akrivisbio.comnih.govwikipedia.org. Its molecular formula is C13H9ClFNO2 semanticscholar.orgakrivisbio.com. The compound is identified in the PubChem database with CID 60202556 guidetopharmacology.orgakrivisbio.comwikipedia.orgnih.govwikipedia.orgnih.gov. This compound has been described as a benzamide-linked small molecule, reflecting its structural characteristics nih.govmednexus.orgfrontiersin.org.
In biomedical research, this compound serves as a tool for investigating biological processes, particularly in the context of bone disorders, rheumatoid arthritis, and synovial inflammation nih.govlipidmaps.org. Its structure has also served as a lead compound for the synthesis and evaluation of new derivatives with modified structures to explore potentially enhanced or different biological activities, including investigations into anticancer properties guidetopharmacology.orgwikipedia.org. The study of chemical entities like this compound is fundamental to biomedical research, contributing to the understanding of disease mechanisms and the identification of potential therapeutic targets mdpi.com.
Historical Development and Early Discoveries of this compound
The historical development of this compound research traces back to its synthesis and initial evaluations for biological activities guidetopharmacology.org. A significant early discovery, reported in 2012, highlighted this compound as a salicylanilide derivative capable of inhibiting RANKL-induced osteoclast differentiation nih.govwikipedia.orgmednexus.org. This research demonstrated that this compound achieved this inhibition by suppressing the activity of key transcription factors, specifically NFATc1 and NF-κB nih.govwikipedia.org. The study also provided early evidence of its potential in ameliorating paw swelling in mouse models of collagen-induced arthritis nih.govwikipedia.org.
These initial findings established this compound as a potent inhibitor of osteoclastogenesis nih.govlipidmaps.org. Building upon this, subsequent research efforts have involved the synthesis of novel salicylanilide derivatives based on the this compound structure nih.govwikipedia.org. These efforts aimed to develop compounds with improved inhibitory potency against RANKL-stimulated osteoclastogenesis or to explore other pharmacological effects nih.govwikipedia.org. The identification of this compound's inhibitory effects on crucial pathways involved in osteoclast differentiation and inflammation marked a key step in its research history, positioning it as a lead structure for further chemical modification and biological evaluation.
Here is a summary of key research findings related to this compound's inhibitory effects:
Target Process / Pathway | Effect of this compound Inhibition | Relevant Factors Involved |
Osteoclast Differentiation | Inhibited (RANKL-induced) | RANKL, NFATc1, NF-κB, p38, ERK, JNK |
NFATc1 Activity | Suppressed | Downstream of RANKL signaling |
NF-κB Activity | Suppressed (via inhibition of IκB phosphorylation and NF-κB p65 nuclear translocation) semanticscholar.org | Downstream of RANKL signaling |
Early T-cell Activation | Inhibited | DPP4 |
Inflammatory Bone Destruction | Ameliorated (in experimental arthritis models) semanticscholar.orgnih.gov | Osteoclasts, Synovial Inflammation |
Pro-inflammatory Cytokine Levels | Reduced (e.g., TNF-α, IL-1β in arthritis models) semanticscholar.org | Immune response in inflammation |
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308631-40-4 | |
Record name | 1308631-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Ndmc101's Biological Activities
Elucidation of Molecular Targets
Research has identified several molecular targets through which NDMC101 mediates its inhibitory actions. These targets include key transcription factors and enzymes involved in osteoclast differentiation and T-cell activation. caymanchem.commedchemexpress.comtargetmol.comselleckchem.comgoogle.comselleckchem.comprobechem.com
Inhibition of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Activity
This compound is a potent inhibitor of osteoclastogenesis, a process that is critically dependent on the transcription factor NFATc1. medsci.orgcaymanchem.comnih.govmedchemexpress.comprobechem.comkklmed.com Studies have shown that this compound inhibits osteoclast differentiation by down-regulating NFATc1-modulated gene expression. medchemexpress.comkklmed.com In bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells, this compound at concentrations of 10-15 µM inhibits RANKL-induced osteoclast differentiation. caymanchem.commedchemexpress.comkklmed.com Furthermore, this compound (15 µM) has been shown to decrease the RANKL-induced expression of several osteoclastogenic genes regulated by NFATc1, including Nfatc1, Acp5, Ctsk, Oscar, and Itgb3. caymanchem.commedchemexpress.comkklmed.com Research indicates that this compound negatively regulates RANKL-induced NFATc1 expression and its translocation to the nucleus during osteoclastogenesis in BMDMs. medsci.org
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway
This compound acts as an inhibitor of NF-κB activity. caymanchem.commedchemexpress.comtargetmol.comselleckchem.comselleckchem.comprobechem.com The NF-κB signaling pathway plays a crucial role in inflammatory responses and osteoclast differentiation. medsci.orgnih.govwikipedia.orggenome.jp this compound has been shown to inhibit the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB in RANKL-stimulated RAW 264.7 cells. caymanchem.com This inhibition of NF-κB activity contributes to this compound's ability to suppress osteoclastogenesis and ameliorate inflammatory bone destruction. selleckchem.comselleckchem.com Studies have demonstrated that this compound inhibits RANKL-induced osteoclast differentiation by suppressing both NFATc1 and NF-κB activity. medsci.orgnih.gov
Dipeptidyl Peptidase-IV (DPP4) Inhibition and T-cell Activation Modulation
This compound is recognized as a significant inhibitor of dipeptidyl peptidase-IV (DPP4) activity in human T cells. medchemexpress.comtargetmol.comkklmed.comambeed.cnambeed.cnhoelzel-biotech.com This inhibitory effect on DPP4 contributes to its immunomodulatory properties. targetmol.com DPP4 is a widely expressed enzyme involved in the inactivation of various bioactive peptides, including incretins, and also plays a role in immune function and T-cell activation. medchemexpress.comambeed.cn By inhibiting DPP4, this compound can influence early T-cell activation. medchemexpress.comkklmed.comambeed.cnambeed.cnhoelzel-biotech.com
Interplay with Mitogen-Activated Protein Kinases (MAPKs)
This compound's inhibitory effects on osteoclastogenesis and inflammation also involve its interaction with multiple protein kinases within the Mitogen-Activated Protein Kinase (MAPK) pathways. selleckchem.comgoogle.comselleckchem.comselleck.co.jpselleckchem.comselleckchem.comdcchemicals.com The MAPK pathways, including p38 and ERK, are key signaling cascades activated by various stimuli, including RANKL, and are involved in cellular processes such as differentiation, proliferation, and apoptosis. medsci.orgnih.govselleck.co.jpselleckchem.comselleckchem.comnih.govdntb.gov.ua
This compound has been shown to inhibit the RANKL-induced phosphorylation of p38. selleckchem.comgoogle.comselleckchem.comselleck.co.jpselleckchem.com The p38 MAPK pathway is involved in signal transduction leading to osteoclast differentiation and inflammatory responses. medsci.orgnih.govselleck.co.jpselleckchem.com By inhibiting p38 phosphorylation, this compound contributes to the suppression of these processes. selleckchem.comgoogle.comselleckchem.comselleck.co.jpselleckchem.com
Here is a summary of the key molecular targets and their modulation by this compound:
Molecular Target | Effect of this compound Modulation | Relevant Biological Process(es) |
NFATc1 Activity | Inhibition, Down-regulation of gene expression | Osteoclast differentiation, Bone resorption |
NF-κB Signaling Pathway | Inhibition (phosphorylation, nuclear translocation) | Inflammation, Osteoclast differentiation |
Dipeptidyl Peptidase-IV (DPP4) Activity | Inhibition | Early T-cell activation, Immunomodulation |
p38 MAPK Pathway | Inhibition of phosphorylation | Osteoclast differentiation, Inflammatory responses |
ERK MAPK Pathway | Inhibition of phosphorylation | Osteoclast differentiation, Cell proliferation and differentiation |
Influence on c-Jun N-terminal Kinase (JNK)
Studies have shown that this compound can influence the phosphorylation status of c-Jun N-terminal Kinase (JNK). Specifically, this compound has been proven to inhibit the RANKL-induced phosphorylation of JNK. google.com This inhibitory effect on JNK phosphorylation is associated with its ability to inhibit osteoclastogenesis. google.comselleck.co.jpselleck.co.jp The suppression of JNK phosphorylation is part of this compound's broader impact on multiple protein kinases involved in osteoclast differentiation, including p38 and ERK. google.comselleck.co.jpdcchemicals.com
Downstream Molecular and Cellular Effects
This compound's influence on upstream signaling pathways leads to significant downstream molecular and cellular effects, particularly concerning gene expression and protein activity related to osteoclast differentiation and inflammation.
Impact on Gene Expression Profiles
This compound has a notable impact on the expression of genes critical for osteoclast function and inflammatory responses.
This compound has been shown to decrease the RANKL-induced expression of several key osteoclastogenic genes in bone marrow-derived macrophages (BMDMs). bertin-bioreagent.commedchemexpress.comdcchemicals.commedchemexpress.com At a concentration of 15 µM, this compound reduces the expression of genes including Nfatc1, Acp5 (encoding TRAP), Ctsk (encoding Cathepsin K), Oscar, Itgb3, and Dcstamp. bertin-bioreagent.commedchemexpress.comdcchemicals.commedchemexpress.com This down-regulation of NFATc1-modulated gene expression is a primary mechanism by which this compound inhibits osteoclast differentiation. medchemexpress.com
Here is a summary of this compound's effect on the expression of key osteoclastogenic genes:
Gene | Description | Effect of this compound (15 µM) on RANKL-induced expression in BMDMs |
Nfatc1 | Nuclear factor of activated T-cells, cytoplasmic 1 | Decreased |
Acp5 | Acid phosphatase 5, tartrate resistant | Decreased |
Ctsk | Cathepsin K | Decreased |
Oscar | Osteoclast-associated receptor | Decreased |
Itgb3 | Integrin beta 3 | Decreased |
Dcstamp | Dendritic cell-specific transmembrane protein | Decreased |
This compound has been observed to reduce the levels of inflammatory cytokines. In a mouse model of arthritis, this compound treatment at a concentration of 62.5 mg/kg reduced collagen-induced increases in the serum levels of TNF-α and IL-1β. bertin-bioreagent.comcaymanchem.com This indicates that this compound possesses anti-inflammatory properties by modulating the production of these key pro-inflammatory mediators. bertin-bioreagent.comcaymanchem.complos.orgnih.govnih.govambeed.cn
Here is a summary of this compound's effect on inflammatory cytokines:
Cytokine | Effect of this compound (62.5 mg/kg) in a mouse model of arthritis |
TNF-α | Reduced serum levels |
IL-1β | Reduced serum levels |
Regulation of Osteoclastogenic Genes (e.g., Nfatc1, Acp5, Ctsk, Oscar, Itgb3, Dcstamp)
Effects on Protein Phosphorylation and Nuclear Translocation
Beyond gene expression, this compound impacts protein activity through mechanisms involving phosphorylation and nuclear translocation.
This compound has been shown to inhibit the phosphorylation of IκB in RANKL-stimulated RAW 264.7 cells. bertin-bioreagent.comcaymanchem.com The inhibition of IκB phosphorylation is a critical step in the activation pathway of NF-κB. By preventing IκB phosphorylation, this compound inhibits the degradation of IκB, thereby preventing the nuclear translocation of NF-κB (specifically the p65 subunit) bertin-bioreagent.comcaymanchem.comgoogle.com. This inhibition of NF-κB activity is a significant mechanism by which this compound exerts its effects, including the inhibition of osteoclastogenesis. probechem.comgoogle.comhodoodo.comresearchgate.net
Suppression of NF-κB p65 Nuclear Translocation
Investigations into the biological activities of this compound have revealed its capacity to modulate key signaling pathways involved in inflammatory and osteoclastogenic processes. A significant aspect of its mechanism of action involves the nuclear factor-kappa B (NF-κB) pathway, specifically the nuclear translocation of its p65 subunit.
Studies utilizing RANKL-stimulated RAW 264.7 cells have demonstrated that this compound inhibits the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB. nih.gov This suggests that this compound interferes with the canonical NF-κB activation pathway. In the canonical pathway, activation signals lead to the phosphorylation and ubiquitination of IκB proteins, which are then degraded by the proteasome. nih.gov, ymilab.com This degradation releases the NF-κB dimer, typically composed of p50 and p65 subunits, allowing it to translocate into the nucleus where it binds to DNA and regulates gene expression. ymilab.com By inhibiting IκB phosphorylation, this compound prevents the dissociation of the NF-κB complex in the cytoplasm, thereby suppressing the translocation of the active p65 subunit into the nucleus. nih.gov
Detailed research findings indicate that treatment with 15 µM of this compound significantly inhibits this process in RANKL-stimulated RAW 264.7 cells. nih.gov This inhibition of NF-κB activity contributes to the observed effects of this compound, such as the down-regulation of osteoclastogenic genes., nih.gov
The suppression of NF-κB p65 nuclear translocation by this compound is a key mechanism contributing to its inhibitory effects on osteoclast differentiation and its potential anti-inflammatory activities., nih.gov,,
Data Table: Effect of this compound on NF-κB Signaling in RANKL-Stimulated RAW 264.7 Cells
Treatment | IκB Phosphorylation | NF-κB Nuclear Translocation |
RANKL-stimulated cells | Increased | Increased |
RANKL + this compound (15 µM) | Inhibited | Inhibited |
Preclinical Efficacy Studies of Ndmc101
In Vitro Studies on Cellular Differentiation and Function
In vitro experiments have been conducted using various cell models to understand the impact of NDMC101 on the differentiation and function of osteoclasts, the cells responsible for bone resorption. nih.govnih.govcorning.com
Inhibition of Osteoclastogenesis in Murine Macrophage Cell Lines (e.g., RAW264.7)
Studies utilizing the murine monocyte/macrophage cell line RAW264.7, a widely used model for studying osteoclast differentiation, have shown that this compound markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells induced by RANKL. nih.govmedchemexpress.comtargetmol.comdcchemicals.com TRAP staining is a common method to identify and quantify mature osteoclasts. nih.govnih.govbiomolther.orgplos.org This inhibition was observed in a concentration-dependent manner. biomolther.org The IC50 value for this compound's inhibition of RANKL-induced osteoclastogenesis in RAW264.7 cells has been reported as 10 µM. medchemexpress.com
Suppression of Primary Bone Marrow-Derived Macrophage (BMDM) Differentiation into Osteoclasts
Beyond established cell lines, this compound has also demonstrated the ability to suppress the differentiation of primary bone marrow-derived macrophages (BMDMs) into osteoclasts. nih.govmedchemexpress.comtargetmol.comdcchemicals.com Similar to the findings in RAW264.7 cells, this compound significantly inhibited the RANKL-induced formation of TRAP-positive multinucleated cells in BMDMs. nih.govtargetmol.com Concentrations of this compound ranging from 10 to 15 µM have been shown to inhibit this differentiation process. medchemexpress.com Furthermore, this compound (at 15 µM) was found to decrease the expression of several osteoclastogenic genes, including Nfatc1, Acp5, Ctsk, Oscar, Itgb3, and Dcstamp in BMDMs, indicating an effect at the genetic level of differentiation. medchemexpress.com
Assessment of Bone Resorption Activity in Mature Osteoclasts
The functional activity of mature osteoclasts, specifically their ability to resorb bone, has been assessed using pit formation assays on bone or calcium phosphate-coated surfaces. nih.govnih.govcorning.comtargetmol.comresearchgate.net These assays measure the area of resorption pits created by osteoclasts. nih.govresearchgate.net Studies have shown that this compound significantly reduced the bone-resorbing activity of mature osteoclasts in these in vitro models. nih.govtargetmol.com This indicates that this compound not only inhibits the formation of osteoclasts but also impairs their ability to degrade bone matrix. nih.govtargetmol.com
Table 1: Summary of In Vitro Efficacy of this compound
Study Model | Assay Method | Key Finding | Relevant Concentration | Source |
RAW264.7 cells | TRAP staining, Multinucleated cell counting | Markedly inhibited RANKL-induced TRAP+ multinucleated cell formation | IC50: 10 µM medchemexpress.com | nih.govmedchemexpress.comtargetmol.comdcchemicals.com |
BMDMs | TRAP staining, Multinucleated cell counting | Significantly inhibited RANKL-induced TRAP+ multinucleated cell formation | 10-15 µM medchemexpress.com | nih.govmedchemexpress.comtargetmol.comdcchemicals.com |
BMDMs | Gene expression analysis (qPCR) | Decreased expression of osteoclastogenic genes (e.g., Nfatc1, Ctsk) | 15 µM medchemexpress.com | medchemexpress.com |
Mature Osteoclasts | Pit formation assay (Bone/Calcium Phosphate) | Significantly reduced bone-resorbing activity | Not specified nih.govtargetmol.com | nih.govtargetmol.com |
In Vivo Models of Inflammatory Bone Diseases
To evaluate the potential therapeutic effects of this compound in a more complex biological setting, studies have been conducted using in vivo models of inflammatory bone diseases, particularly collagen-induced arthritis (CIA) in mice. nih.govmedchemexpress.comtargetmol.commedsci.orgdntb.gov.uamedsci.org CIA is a widely used experimental model that mimics many features of human rheumatoid arthritis, including synovial inflammation and bone erosion. medsci.orgwikipedia.org
Amelioration of Inflammatory Bone Destruction and Paw Swelling
A key finding in the CIA mouse model is that this compound treatment mitigated inflammatory bone erosion. nih.govtargetmol.com Bone erosion is a hallmark of destructive inflammatory joint diseases like rheumatoid arthritis. nih.govmedsci.org In addition to protecting against bone damage, this compound also ameliorated paw swelling, another clinical indicator of inflammation in the CIA model. nih.govselleckchem.comdcchemicals.commedsci.orgnih.gov The efficacy of this compound in reducing paw swelling and inflammatory bone destruction is associated with its inhibitory effects on transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases including p38, ERK, and JNK. nih.govselleckchem.comnih.gov
Table 2: Summary of In Vivo Efficacy of this compound in CIA Mice
In Vivo Model | Assessment Parameter | Key Finding | Source |
CIA Mice | Arthritic Index | Reduced arthritic index | nih.govtargetmol.com |
CIA Mice | Bone Erosion (Histological) | Mitigated inflammatory bone erosion | nih.govtargetmol.com |
CIA Mice | Paw Swelling (Clinical) | Ameliorated paw swelling | nih.govselleckchem.comdcchemicals.commedsci.orgnih.gov |
CIA Mice | Serum Cytokine Levels (e.g., TNF-α, IL-1β) | Decreased at higher doses (e.g., 62.5 mg/kg) | nih.govtargetmol.com |
These preclinical findings suggest that this compound holds potential as a therapeutic agent for inflammation-induced bone diseases due to its ability to inhibit osteoclast activity and ameliorate disease progression in an animal model of arthritis. nih.gov
Modulation of Systemic Inflammatory Markers in Animal Models
Preclinical studies investigating the efficacy of this compound in animal models have provided insights into its potential anti-inflammatory effects. Research utilizing a collagen-induced arthritis (CIA) mouse model demonstrated that administration of this compound resulted in a reduction in the arthritic index and mitigated bone erosion. probechem.comtargetmol.com These observations suggest that this compound possesses properties capable of ameliorating key indicators of inflammation and associated tissue damage in an in vivo setting.
Further findings indicate that this compound inhibits osteoclastogenesis, a process closely linked to inflammatory bone destruction, and was associated with the amelioration of paw swelling in animal models. selleckchem.com The mechanism underlying these anti-inflammatory effects is reported to involve the inhibition of crucial transcription factors such as NF-κB and NFATc1, as well as modulation of protein kinases including p38, ERK, and JNK, all of which play significant roles in inflammatory pathways. probechem.comtargetmol.comselleckchem.com
Therapeutic Potential and Disease Relevance
Application in Bone Disorders and Remodeling Diseases
NDMC101 has been investigated for its potential in treating bone disorders characterized by imbalances in bone remodeling, primarily through its inhibitory effect on osteoclast differentiation and activity. Osteoclasts are the cells responsible for bone resorption, and their excessive activity contributes to various bone diseases. medsci.orgfrontiersin.org
Research into Rheumatoid Arthritis Therapeutics
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to bone erosion and cartilage damage. mdpi.com Research suggests that this compound may hold therapeutic potential for RA due to its ability to inhibit osteoclastogenesis and reduce inflammation. caymanchem.commedchemexpress.commolnova.comhoelzel-biotech.commedchemexpress.comambeed.cnnih.govscirp.orgspringermedizin.deresearchgate.netacs.org
Studies have shown that this compound can significantly inhibit the formation of TRAP+ multinucleated cells, which are indicative of osteoclast differentiation, in both RAW264.7 cells and bone marrow-derived macrophages (BMDMs). caymanchem.commolnova.comtargetmol.comnih.govspringermedizin.de Furthermore, this compound has been shown to reduce the bone-resorbing activity of mature osteoclasts in pit formation assays. molnova.comtargetmol.comnih.govspringermedizin.de
In a mouse model of collagen-induced arthritis (CIA), oral administration of this compound reduced the arthritic index and mitigated bone erosion. caymanchem.commolnova.comtargetmol.comnih.govspringermedizin.de The efficacy of this compound in this model was associated with decreased serum levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, particularly at a dose of 62.5 mg/kg. caymanchem.commolnova.comnih.govspringermedizin.de
The inhibitory effects of this compound on osteoclastogenesis are linked to the suppression of key transcription factors like NFATc1 and NF-κB, as well as the modulation of multiple protein kinases, including p38, ERK, and JNK. caymanchem.combiosschina.comtargetmol.commedsci.orgnih.govspringermedizin.denih.gov
Investigation in Osteoporosis Management
Osteoporosis is a skeletal disorder characterized by low bone mass and structural deterioration, leading to increased bone fragility and fracture risk. medsci.orgfrontiersin.org The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is central to the pathogenesis of osteoporosis. medsci.orgfrontiersin.org
As a potent osteoclastogenesis inhibitor, this compound is being investigated for its potential in osteoporosis management. medchemexpress.commolnova.comnih.govfrontiersin.orgresearchgate.net Its ability to suppress RANKL-induced osteoclast differentiation and activity suggests it could help to reduce excessive bone resorption. caymanchem.commedchemexpress.commolnova.comtargetmol.commedsci.orgnih.govspringermedizin.denih.gov Salicylanilide derivatives, including those synthesized from this compound, have shown potential as anti-osteoclastogenesis drugs. nih.gov
Role in Synovial Inflammation
Synovial inflammation, or synovitis, is a hallmark of various inflammatory joint diseases, including rheumatoid arthritis. mdpi.comorthotoc.com It involves the inflammation of the synovial membrane, which lines the joints and produces synovial fluid. orthotoc.com
This compound has demonstrated a role in mitigating synovial inflammation. mdpi.commdpi-res.comresearchgate.netmedchemexpress.com In the CIA mouse model, this compound reduced the histological severity of synovial inflammation in the joints. caymanchem.com This anti-inflammatory effect contributes to its potential therapeutic value in conditions like rheumatoid arthritis where synovial inflammation is a key pathological feature. medchemexpress.commolnova.comtargetmol.comhoelzel-biotech.comambeed.cnnih.govspringermedizin.de
Immunomodulatory Applications beyond Bone Health
Beyond its effects on bone remodeling and synovial inflammation, this compound has also shown broader immunomodulatory activities. caymanchem.comresearchgate.nethoelzel-biotech.comresearchgate.netacs.org It is described as an effective immunomodulator with anti-inflammatory properties in inflammation-related diseases. researchgate.netnih.govresearchgate.net
This compound has been identified as an inhibitor of dipeptidyl peptidase-IV (DPP-4) activity in human T cells. medchemexpress.commolnova.combiosschina.comtargetmol.com DPP-4 is an enzyme involved in immune regulation and inflammation by cleaving various chemokines, neuropeptides, and hormones. medchemexpress.com Inhibition of DPP-4 by this compound may contribute to its immunomodulatory effects. medchemexpress.commolnova.combiosschina.comtargetmol.com Additionally, this compound inhibits early T-cell activation via DPP4 inhibition. medchemexpress.com
Emerging Research Areas (e.g., Osteoarthritis)
Emerging research suggests potential applications for this compound in other areas, such as osteoarthritis (OA). researchgate.netacs.orgplos.org OA is a degenerative joint disease characterized by the breakdown of articular cartilage. nih.govresearchgate.netplos.orgmolloy.edu While primarily considered a degenerative condition, inflammation, particularly involving cytokines like TNF-α, plays a role in its pathogenesis and progression. nih.govplos.org
This compound has been found to be a potent immunomodulatory agent with anti-inflammatory activities in inflammation-related diseases, which could be relevant to the inflammatory component of OA. researchgate.netnih.govresearchgate.netplos.org Anti-inflammatory drugs are being investigated for their potential to prevent TNF-α-induced cartilage damage in OA. nih.govplos.org Although research specifically on this compound's direct effects on cartilage in OA is still emerging, its established anti-inflammatory and immunomodulatory properties suggest it could be a candidate for further investigation in this field.
Structure-activity Relationships Sar and Derivative Development
NDMC101 as a Lead Compound for Chemical Synthesis
This compound (PubChem CID: 60202556), a salicylanilide analogue, has been synthesized and recognized for its significant cytotoxic effects, observed through the downregulation of proliferative and inflammatory markers. nih.govresearchgate.netfrontiersin.org Its core salicylanilide scaffold has served as a foundation for a series of chemical modifications. nih.govresearchgate.net These modifications have led to the synthesis and evaluation of preclinical anticancer activities against various cancers. nih.govresearchgate.net this compound was previously shown to inhibit RANKL-induced osteoclast differentiation by suppressing NFATc1 and NF-KB activity. researchgate.net
Design and Synthesis of Salicylanilide Derivatives (e.g., 6d, 6i)
Building upon the this compound scaffold, researchers have designed and synthesized various salicylanilide derivatives. researchgate.netresearchgate.net While specific details on the synthesis of compounds like 6d and 6i are not extensively detailed in the provided context, the general approach involves chemical modifications of the salicylanilide core. nih.govresearchgate.net Compound 6d has been mentioned in the context of bioassay results and structure-activity relationship models. researchgate.net
Enhanced Osteoclast-Inhibitory Potency of Derivatives
Modifications to the salicylanilide structure have resulted in derivatives with enhanced osteoclast-inhibitory potency. researchgate.net this compound itself demonstrated inhibition of RANKL-induced osteoclast differentiation. researchgate.net The development of derivatives aims to improve upon this activity, suggesting that structural changes can lead to more potent inhibition of the processes involved in osteoclast formation and function.
Mechanistic Characterization of Derivative Activities
Mechanistic studies of this compound revealed its ability to inhibit RANKL-induced osteoclast differentiation by suppressing NFATc1 and NF-KB activity. researchgate.net Characterizing the mechanisms of the synthesized derivatives is a crucial step in understanding how structural changes influence their biological effects and potentially identifying improved target interactions or signaling pathway modulation.
Development of Benzamide-linked Small Molecule Derivatives (e.g., HS-Cm)
The development of benzamide-linked small molecule derivatives, such as HS-Cm, represents another avenue of structural modification based on lead compounds. While the direct link of HS-Cm to this compound is not explicitly stated in the provided text, the mention of identifying compounds through HS-SPME and GC-MS and the identification of structure suggests an approach to derivative development and characterization. unito.it
Exploration of Cyclized and Open-Ring Salicylanilide Structures (e.g., NSC765690, NSC765599)
Chemical modifications of the lead molecule, this compound, have included the synthesis of both open-ring (NSC765599) and cyclized (NSC765690) derivatives. researchgate.netmdpi.com These derivatives, specifically NSC765690 (PubChem CID: 60202556, also associated with this compound) and NSC765599 (PubChem CID: 60202556, also associated with this compound), are small molecule derivatives of salicylanilides that have been synthesized and evaluated for biological activities. researchgate.netmdpi.com NSC765690 and NSC765599 have demonstrated antitumor activities in vitro against panels of NCI60 human tumor cell lines, with NSC765690 showing higher activities than NSC765599. researchgate.netmdpi.com In silico molecular docking analyses indicated that NSC765690 demonstrated stronger binding affinities with CDK2/4/6 compared to NSC765599. mdpi.com
Chemotype-Assembly Approaches in Ligand-Based Drug Discovery for Anti-Osteoporosis Agents
While the provided text does not directly detail chemotype-assembly approaches specifically for anti-osteoporosis agents involving this compound, the context mentions exploring a myriad of in-house-synthesized multi-target small molecules for preclinical efficacy in various conditions, including osteoarthritis. researchgate.net This suggests a broader research effort in ligand-based drug discovery where different chemical scaffolds or "chemotypes" are assembled and evaluated for desired biological activities, which could include the development of anti-osteoporosis agents.
Advanced Methodologies in Ndmc101 Research
High-Throughput Screening (HTS) Techniques for Analog Discovery
The identification of NDMC101 as a potential therapeutic agent involved the screening of chemical libraries nih.govresearchgate.net. This process, often utilizing high-throughput screening (HTS) techniques, allows for the rapid evaluation of large numbers of compounds for desired biological activity. Following the identification of lead compounds like this compound, chemical modifications are frequently undertaken to synthesize and evaluate derivatives with potentially improved properties nih.govmdpi.comnih.gov. This analog discovery process involves the synthesis of new compounds based on the core structure of the lead molecule, followed by biological evaluation using relevant assays. For instance, new salicylanilide derivatives synthesized from this compound have also been shown to suppress RANKL-stimulated osteoclastogenesis nih.gov. NSC765599 and NSC765690 are described as small molecule derivatives of salicylanilides (PubChem CID: 60202556; this compound) that were synthesized and evaluated for biological activities mdpi.com.
In Vitro Cell Culture Models for Osteoclastogenesis Assays
In vitro cell culture models are fundamental to understanding the cellular mechanisms underlying the effects of compounds like this compound, particularly on osteoclastogenesis – the process of osteoclast differentiation. These models allow for controlled experiments to assess the direct impact of a compound on specific cell types involved in bone remodeling. This compound has been studied using RANKL-induced osteoclast differentiation systems involving cell lines such as RAW264.7 and primary bone marrow-derived macrophages (BMDMs) nih.govnih.govmedchemexpress.comcaymanchem.comarctomsci.combertin-bioreagent.com.
TRAP Staining for Osteoclast Formation Quantification
Tartrate-resistant acid phosphatase (TRAP) staining is a widely used method to identify and quantify osteoclasts in cell culture. Osteoclasts are characterized by their expression of TRAP, and staining for this enzyme allows researchers to visualize and count multinucleated osteoclast-like cells formed during differentiation assays nih.govmdpi.comnih.govresearchgate.netndmctsgh.edu.twdntb.gov.uamdpi.comcosmobiousa.comresearchgate.netpatsnap.com. Studies have demonstrated that this compound markedly inhibited the RANKL-induced formation of TRAP-positive multinucleated cells in both RAW264.7 and BMDMs nih.gov.
Pit Formation Assays for Bone Resorption Analysis
Beyond formation, the functional activity of osteoclasts – their ability to resorb bone – is assessed using pit formation assays. In this assay, osteoclast precursor cells are cultured on a surface coated with calcium phosphate or on dentine slices, mimicking the bone matrix researchgate.netnih.govmdpi.comcaymanchem.comresearchgate.netdntb.gov.uamdpi.complos.orgnih.govmdpi.comcosmobio.co.jp. Mature osteoclasts resorb the substrate, creating visible "pits" or lacunae that can be stained and quantified to measure bone resorption activity researchgate.netnih.govmdpi.comcaymanchem.comresearchgate.netdntb.gov.uamdpi.complos.orgnih.govmdpi.comcosmobio.co.jp. Research using pit formation assays has shown that this compound significantly reduced the bone-resorbing activity of mature osteoclasts nih.govnih.gov.
Table 1: Summary of In Vitro Findings for this compound
Assay Type | Cell Type(s) | Stimulus | Key Finding | Source(s) |
Osteoclast Formation | RAW264.7, BMDMs | RANKL | Markedly inhibited TRAP+ multinucleated cells | nih.govnih.govarctomsci.combertin-bioreagent.com |
Bone Resorption | RAW264.7, BMDMs | RANKL | Significantly reduced pit formation activity | nih.govnih.gov |
In Vivo Animal Models for Disease Pathogenesis and Therapeutic Efficacy
In vivo animal models are crucial for evaluating the effects of potential therapeutic compounds like this compound within a complex biological system, providing insights into their efficacy in the context of disease pathogenesis.
Collagen-Induced Arthritis (CIA) Model Applications
The collagen-induced arthritis (CIA) model in mice is a widely used experimental model that mimics aspects of rheumatoid arthritis, a chronic inflammatory disease characterized by synovial inflammation, cartilage damage, and bone erosion researchgate.netmdpi.commedchemexpress.comcaymanchem.comresearchgate.netdntb.gov.uafrontiersin.orgnih.govmedsci.org. This compound has been evaluated in this model to assess its potential in ameliorating arthritic symptoms and associated bone destruction nih.govresearchgate.netnih.govndmctsgh.edu.twdntb.gov.uasemanticscholar.orgdntb.gov.ua. Oral administration of this compound in CIA mice has been shown to reduce the arthritic index, mitigate bone erosion, and decrease the serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β nih.govresearchgate.netcaymanchem.combertin-bioreagent.com.
Table 2: Summary of this compound Findings in CIA Mouse Model
Parameter Measured | This compound Treatment (62.5 mg/kg) | Effect Compared to Control | Source(s) |
Arthritic Index | Administered Orally | Reduced | nih.gov |
Bone Erosion | Administered Orally | Mitigated | nih.gov |
Serum TNF-α Concentration | Administered Orally | Decreased Significantly | nih.govresearchgate.netcaymanchem.combertin-bioreagent.com |
Serum IL-1β Concentration | Administered Orally | Decreased Significantly | nih.govresearchgate.netcaymanchem.combertin-bioreagent.com |
Number of Osteoclasts in Joints | Administered Orally | Reduced | caymanchem.combertin-bioreagent.com |
Histological Severity (Bone Erosion, Cartilage Damage, Synovial Inflammation) | Administered Orally | Reduced | caymanchem.combertin-bioreagent.com |
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are fundamental in assessing the biological effects of this compound, particularly its influence on gene expression, protein activity, and cellular processes.
Gene Expression Analysis (e.g., RT-qPCR, Western Blot)
Gene expression analysis techniques, such as quantitative reverse transcription polymerase chain reaction (RT-qPCR) and Western Blot, are extensively used to quantify the levels of specific messenger RNAs (mRNAs) and proteins in cells or tissues treated with this compound. These methods provide insights into how this compound affects the transcription and translation of genes involved in various biological pathways.
Studies have utilized RT-qPCR and Western Blot to demonstrate that this compound can inhibit the expression of key inflammatory mediators. For instance, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels Current time information in Delhi, IN.. Furthermore, research indicates that this compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.nethoelzel-biotech.comncl.edu.tw. This compound also downregulates the expression of osteoclastogenic genes, including Nfatc1, Acp5, Ctsk, Oscar, Itgb3, and Dcstamp, in bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells stimulated with RANKL hoelzel-biotech.combertin-bioreagent.commedchemexpress.comambeed.cnambeed.cn. These findings, derived from gene expression analyses, highlight this compound's role in modulating inflammatory and osteoclast differentiation pathways.
Protein Phosphorylation and Translocation Studies
Investigating protein phosphorylation and translocation is vital for understanding the signaling pathways affected by this compound. Western Blot is a common technique used to detect the phosphorylation status of proteins, indicating their activation state. Translocation studies, often employing immunofluorescence or Western Blot on cellular fractions, track the movement of proteins within the cell, such as the movement of transcription factors into the nucleus.
Research on this compound has shown its inhibitory effects on key signaling molecules through the analysis of protein phosphorylation. This compound has been reported to inhibit the phosphorylation of IκB-α and the p65 subunit of NF-κB, which are critical events in the activation of the NF-κB pathway researchgate.netbertin-bioreagent.com. Inhibition of IκB-α phosphorylation typically prevents its degradation, thereby blocking the nuclear translocation of p65 and subsequent NF-κB activation. Studies also indicate that this compound inhibits the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, as evidenced by reduced phosphorylation levels of these kinases researchgate.netselleckchem.comselleckchem.comselleckchem.com. Furthermore, this compound has been shown to inhibit the nuclear translocation of NFATc1 and NF-κB in RANKL-stimulated cells ncl.edu.twbertin-bioreagent.com. These studies, utilizing techniques to assess phosphorylation and translocation, reveal that this compound interferes with central inflammatory and differentiation signaling cascades.
Immunoassays for Cytokine Quantification (e.g., ELISA)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are quantitative methods used to measure the concentration of specific proteins, particularly cytokines, in biological samples like cell culture supernatants or serum. ELISA is a sensitive and specific tool for assessing the impact of this compound on the production and secretion of inflammatory mediators.
ELISA has been employed to quantify the levels of pro-inflammatory cytokines modulated by this compound. Studies have demonstrated that this compound treatment leads to a reduction in the levels of TNF-α and IL-6 in various experimental settings bertin-bioreagent.com. Research in animal models of arthritis has also shown that this compound can decrease serum concentrations of TNF-α and IL-1β ncl.edu.twbertin-bioreagent.comtargetmol.com. These findings, obtained through ELISA, provide quantitative evidence of this compound's ability to suppress the production of key cytokines involved in inflammatory responses.
Computational Approaches in Drug Design
Computational methods play a significant role in the research of this compound and its derivatives, aiding in the understanding of structure-activity relationships and predicting interactions with potential biological targets.
Ligand-Based Drug Discovery (LBDD) and QSAR Studies
Ligand-Based Drug Discovery (LBDD) approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, are used when the structure of the biological target is unknown or not utilized in the design process. QSAR aims to build predictive models that correlate the chemical structures of a set of compounds (ligands) with their observed biological activities. These models can then be used to design and predict the activity of new, untested compounds.
QSAR studies have been conducted on this compound derivatives to explore the relationship between their structural features and biological activities, such as their inhibitory effects on osteoclastogenesis or inflammatory pathways frontiersin.org. By analyzing a series of compounds structurally related to this compound, QSAR models can identify specific chemical groups or molecular properties that are crucial for optimal activity. This information is valuable for rational design and synthesis of more potent and selective analogs of this compound mdpi.com.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are structure-based computational techniques used to predict how a small molecule like this compound binds to a specific target protein. Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's binding site. Molecular dynamics (MD) simulations extend these studies by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
Future Directions and Translational Perspectives
Potential for Combination Therapies
The potential for NDMC101 and its derivatives to be used in combination therapies is an area of interest. Given this compound's demonstrated anti-inflammatory and immunomodulatory effects, combining it with other therapeutic agents could lead to synergistic outcomes, particularly in complex diseases driven by multiple pathways nih.govfrontiersin.org. For example, in the context of cancer, where this compound derivatives have shown antitumor activities, combining them with existing chemotherapies or targeted agents could potentially overcome resistance mechanisms or enhance therapeutic responses mdpi.com. The rationale for combination therapy often lies in targeting multiple nodes within a disease pathway or addressing the heterogeneous nature of certain conditions nih.gov. This approach is increasingly being explored in various diseases, including cancer and inflammatory disorders, to achieve better therapeutic effects and potentially reduce the required dose of individual agents, thereby minimizing adverse effects jons-online.comonclive.com.
Bridging Preclinical Findings to Clinical Development
Translating promising preclinical findings of this compound and its derivatives into clinical applications is a critical step uni.luoicr.on.ca. Preclinical studies have demonstrated this compound's anti-inflammatory activities and its ability to inhibit processes like RANKL-induced osteoclast differentiation, which is relevant in inflammatory bone diseases caymanchem.comnih.gov. In a mouse model of arthritis, oral administration of this compound reduced arthritic index and mitigated bone erosion, cartilage damage, and synovial inflammation caymanchem.com. Bridging the gap between preclinical success and clinical trials requires rigorous evaluation of pharmacokinetics, pharmacodynamics, and long-term efficacy and safety in relevant models acmedsci.ac.ukscienceopen.com. Identifying reliable biomarkers that can translate from preclinical studies to monitor drug response and patient stratification in clinical trials is also essential crownbio.com. While this compound and its derivatives have shown potential in laboratory and animal studies, navigating the complexities of clinical development, including regulatory requirements and trial design, is a significant undertaking oicr.on.cascienceopen.com.
Unexplored Biological Targets and Pathways for this compound and its Analogs
While this compound has been shown to inhibit NFATc1 and NF-κB activity and affect pathways involved in osteoclast differentiation and inflammation, there may be other unexplored biological targets and pathways influenced by this compound and its analogs caymanchem.comnih.govtargetmol.com. Further research using techniques such as transcriptomics, proteomics, and target deconvolution could help identify novel molecular interactions and signaling cascades modulated by these compounds researchgate.net. Understanding the full spectrum of targets and pathways affected by this compound could reveal new therapeutic opportunities and provide a more comprehensive understanding of its mechanisms of action frontiersin.org. For instance, exploring interactions with other immune cells or signaling molecules beyond those already identified could uncover additional therapeutic applications or provide insights into potential off-target effects.
Application in Other Inflammatory or Immune-Related Disorders
Given this compound's demonstrated anti-inflammatory and immunomodulatory properties, there is potential for its application in a wider range of inflammatory or immune-related disorders beyond those already investigated frontiersin.orgcaymanchem.com. These could include autoimmune diseases, chronic inflammatory conditions, or other disorders where dysregulated immune responses play a significant role hss.edubarrcenter.comwikipedia.orgautoimmuneinstitute.org. Preclinical studies in relevant animal models of different inflammatory or immune-mediated diseases would be necessary to explore these potential applications nih.gov. Identifying specific patient populations or disease subtypes that might be particularly responsive to this compound or its derivatives based on their underlying inflammatory or immunological profiles is also an important consideration for future research.
Q & A
Q. What are the primary molecular targets and mechanisms of action of NDMC101 in immunomodulation?
this compound inhibits dipeptidyl peptidase-IV (DPP-IV) activity in human T cells and modulates NFATc1 and NF-κB signaling pathways, which are critical in immune response regulation . To validate these targets:
- Use in vitro kinase assays to measure inhibition potency.
- Employ Western blotting or luciferase reporter assays to assess NF-κB pathway modulation.
- Cross-reference findings with transcriptomic data to identify downstream gene expression changes.
Q. How can researchers design a reproducible synthesis protocol for this compound?
this compound is synthesized via derivatization of Diflunisal (a non-steroidal anti-inflammatory drug) through a multi-step reaction pathway (Figure A in ). Key considerations:
- Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) to maximize yield .
- Validate purity via HPLC and NMR spectroscopy, adhering to ICH guidelines for pharmaceutical compounds .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across dose groups.
- Ensure sample sizes ≥100 for population-level inferences, as recommended for representative sampling .
Advanced Research Questions
Q. How can contradictory data on this compound’s multi-target effects be resolved?
What criteria define a robust research question for this compound studies?
A well-constructed question must be:
- Specific : Focus on a single mechanism (e.g., “How does this compound suppress NF-κB in T cells?”).
- Novel : Address gaps identified via systematic literature reviews (e.g., lack of in vivo immunomodulatory data).
- Actionable : Align with available tools (e.g., NF-κB reporter cell lines) and funding scope .
Q. How can mixed-methods approaches enhance this compound research?
- Combine quantitative assays (e.g., flow cytometry for immune cell profiling) with qualitative interviews to contextualize clinical relevance .
- Use thematic analysis to identify patterns in transcriptomic data, supplemented by pathway enrichment tools like DAVID .
Data Management & Reporting
Q. What best practices ensure reproducibility in this compound research?
Q. How should conflicting findings in this compound’s efficacy across cell lines be documented?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.